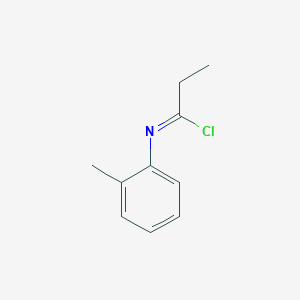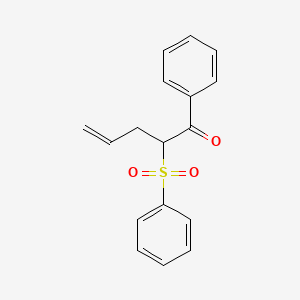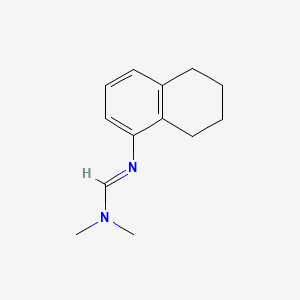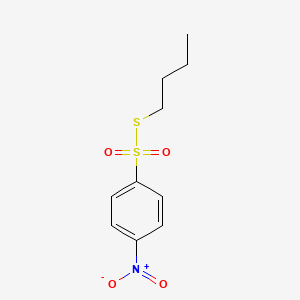![molecular formula C21H17O4Sb B14340054 2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol CAS No. 104945-03-1](/img/structure/B14340054.png)
2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol is a chemical compound that belongs to the class of organoantimony compounds It features a unique structure where an antimony atom is bonded to an indenyl group and two phenolic groups through oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol typically involves the reaction of an indenylstibine precursor with a phenolic compound. The reaction conditions often require a solvent such as toluene or dichloromethane and may be catalyzed by a base like triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the antimony center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling organoantimony compounds, which can be toxic.
化学反应分析
Types of Reactions
2,2’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol can undergo various chemical reactions, including:
Oxidation: The antimony center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different organoantimony species.
Substitution: The phenolic groups can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony(V) compounds, while substitution reactions can introduce various functional groups onto the phenolic rings.
科学研究应用
2,2’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing into its potential use as an antitumor agent due to the unique properties of organoantimony compounds.
Industry: It may be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
作用机制
The mechanism by which 2,2’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol exerts its effects involves its ability to coordinate with metal ions and interact with biological molecules. The antimony center can form stable complexes with various metal ions, which can then participate in catalytic cycles or biological processes. The phenolic groups can also engage in hydrogen bonding and other interactions with biomolecules, potentially leading to biological activity.
相似化合物的比较
Similar Compounds
Triphenylstibine: Another organoantimony compound with three phenyl groups attached to the antimony center.
Indenylstibine: Similar to the compound but without the phenolic groups.
Organoarsenic Compounds: These compounds share some chemical properties with organoantimony compounds but typically have different reactivity and toxicity profiles.
Uniqueness
2,2’-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol is unique due to its combination of an indenyl group and phenolic groups bonded to an antimony center. This structure imparts specific chemical properties, such as the ability to form stable metal complexes and participate in various chemical reactions, making it distinct from other organoantimony compounds.
属性
CAS 编号 |
104945-03-1 |
|---|---|
分子式 |
C21H17O4Sb |
分子量 |
455.1 g/mol |
IUPAC 名称 |
2-[(2-hydroxyphenoxy)-(1H-inden-1-yl)stibanyl]oxyphenol |
InChI |
InChI=1S/C9H7.2C6H6O2.Sb/c1-2-5-9-7-3-6-8(9)4-1;2*7-5-3-1-2-4-6(5)8;/h1-7H;2*1-4,7-8H;/q;;;+2/p-2 |
InChI 键 |
ACJCBSFYCFSXML-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(C=CC2=C1)[Sb](OC3=CC=CC=C3O)OC4=CC=CC=C4O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14339973.png)

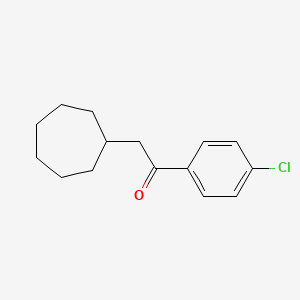
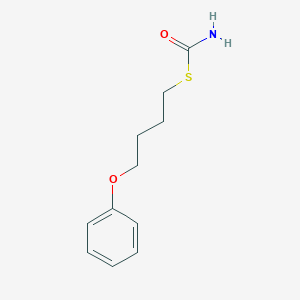

![1-(oxan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14340012.png)
![Triethoxy{3-[2-(oxiran-2-yl)ethoxy]propyl}silane](/img/structure/B14340019.png)
![Bis[4-(ethoxycarbonyl)phenyl] hexanedioate](/img/structure/B14340027.png)
![7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane](/img/structure/B14340030.png)
![1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene](/img/structure/B14340042.png)
